molecular formula C19H23ClN4O4S B6065874 6-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one

6-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B6065874
M. Wt: 438.9 g/mol
InChI Key: QEBWKZOJSIQDPP-UHFFFAOYSA-N
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Description

6-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a piperazine ring, a chlorophenyl group, and a pyridazinone moiety, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the piperazine ring: This can be achieved through the reaction of a suitable amine with a dihaloalkane under basic conditions.

    Introduction of the chlorophenyl group: This step involves the nucleophilic substitution of a chlorophenyl halide with the piperazine ring.

    Formation of the pyridazinone moiety: This can be synthesized through the cyclization of a suitable hydrazine derivative with a diketone.

    Coupling of the piperazine and pyridazinone units: This step involves the formation of an amide bond between the piperazine and pyridazinone units, typically using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored as a potential therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

    Pharmacology: It can be used to study the interactions with various biological targets, including receptors and enzymes.

    Biology: The compound can be used in cell-based assays to study its effects on cellular processes.

Mechanism of Action

The mechanism of action of 6-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets, such as receptors or enzymes. These interactions can modulate various signaling pathways, leading to the observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one is unique due to its combination of a piperazine ring, a chlorophenyl group, and a pyridazinone moiety. This unique structure may confer distinct pharmacological properties and potential therapeutic applications compared to other similar compounds.

Properties

IUPAC Name

6-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(1,1-dioxothiolan-3-yl)-4,5-dihydropyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O4S/c20-14-2-1-3-15(12-14)22-7-9-23(10-8-22)19(26)17-4-5-18(25)24(21-17)16-6-11-29(27,28)13-16/h1-3,12,16H,4-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBWKZOJSIQDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)CCC(=N2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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